4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine is an organic compound belonging to the class of imidazo[1,5-a]pyridines. This compound features a fused ring system that combines an imidazole ring with a pyridine structure, along with a piperidine moiety. The unique structural arrangement of this compound contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically as a derivative of imidazo[1,5-a]pyridine. Its molecular formula is C12H14N4, and it possesses a molecular weight of 226.27 g/mol. The imidazo[1,5-a]pyridine class is significant in pharmaceutical chemistry due to its presence in numerous bioactive molecules and therapeutic agents.
The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine typically involves several key steps:
Recent methodologies have also explored oxidative cyclization and cyclocondensation reactions to improve synthetic efficiency and yield .
The molecular structure of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine can be depicted as follows:
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine can undergo various chemical reactions:
The mechanism of action for 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine involves its interaction with biological targets at the molecular level. It has been investigated for potential activity against various biological pathways:
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine has several applications:
The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine (C₁₂H₁₉N₃) relies on strategic bond formation between the imidazo[1,5-a]pyridine and piperidine moieties. Two predominant approaches have emerged:
Pyridine Hydrogenation-Reductive Amination Sequences: Metal-catalyzed hydrogenation of pyridine precursors provides efficient access to saturated piperidine systems. Beller et al. developed heterogeneous cobalt catalysts (e.g., cobalt on titanium nanoparticles with melamine) enabling acid-free hydrogenation of substituted pyridines in aqueous media. This method proved effective for generating piperidine scaffolds relevant to bioactive compounds like Melperone [2]. Ruthenium catalysts offer enhanced diastereoselectivity for cis-hydrogenation of multi-substituted pyridines, while nickel silicide catalysts represent a cost-effective alternative with high stability and reusability [2].
Multi-Step Functionalization & Coupling: A robust route involves sequential functionalization followed by coupling. Angelini Pharma's synthesis of imidazo[1,5-a]pyridine GSK-3β inhibitors exemplifies this:
Table 1: Key Synthetic Routes to Imidazo[1,5-a]pyridine-Piperidine Hybrids
Strategy | Key Steps/Reagents | Target Intermediate/Compound | Reported Yield | Advantages |
---|---|---|---|---|
Catalytic Hydrogenation | Co/Ti-melamine catalyst, H₂, H₂O | Piperidine core from pyridine precursor | Up to 92% [2] | Aqueous conditions, no acid additives |
Multi-Step Coupling | Vilsmeier-Haack; AgNO₃ oxidation; Amide coupling; Suzuki | e.g., Compound 21 [6] | 40-85% per step | High flexibility for R-group diversification |
Conjugate Addition | Phenylboronic acid addition to dihydropyridin-4(1H)-ones | 2-Phenylpiperidin-4-one 8 [9] | 65-90% | Direct C-C bond formation at β-position |
Modern energy-enhanced techniques significantly improve efficiency in constructing the imidazo[1,5-a]pyridine-piperidine scaffold:
Table 2: Energy-Enhanced Synthesis Performance
Technique | Application Example | Conventional Conditions | Enhanced Conditions | Improvement |
---|---|---|---|---|
Microwave | Suzuki coupling on bromo-imidazopyridine | 12-24 h, 80-110°C, ~75% yield | 10-20 min, 120-150°C, >85% yield [9] | >90% time reduction, 10%+ yield increase |
Microwave | Imidazo ring closure (Cyclodehydration) | 3-8 h reflux, 70-85% yield | 5-15 min, 150-180°C, 80-92% yield | Elimination of side products |
Ultrasound | Piperidine N-alkylation | 6-12 h, RT-60°C, 65-80% yield | 1-3 h, RT-40°C, 82-90% yield [9] | Faster reaction, higher purity |
Ultrasound | Imine/Enamine reduction (NaBH₄, NaBH₃CN) | 2-5 h, 0°C-RT, variable yield | 30-90 min, 0°C-RT, >90% yield | Improved selectivity, reduced hydride usage |
Achieving precise functionalization on the densely heteroatom-populated scaffold demands advanced catalysis:
Installing and controlling stereocenters within the hybrid scaffold remains a significant synthetic hurdle:
Impact of Protecting Groups and Conformation: The stereochemical outcome of ring-forming reactions, particularly radical cyclizations en route to N-glycosides or fused systems, is heavily influenced by protecting groups on tethers. Studies on carbohydrate-derived thiourethanes demonstrated that cyclic acetal protecting groups (e.g., 4,6-O-phenylmethylidene) constrain the conformational flexibility of the radical acceptor tether. This preorganization can dramatically improve diastereoselectivity in hex-5-enyl or hept-6-enyl radical cyclizations compared to substrates with acyclic protecting groups [3].
Acceptor Geometry (E vs. Z): The configuration of α,β-unsaturated acceptors in radical cyclizations profoundly impacts stereoselectivity. Employing (Z)-olefins significantly enhances stereocontrol in inherently less selective transformations like exo-hept-6-enyl radical cyclizations compared to their (E)-isomers. This effect arises from differences in the preferred transition state geometries accessible to the Z- and E-configured acceptors during the cyclization step [3].
Computational Modeling for Prediction: Molecular Dynamics (MD) simulations and per-residue binding free energy decomposition, as applied to σ₁ receptor ligands featuring 4-(2-aminoethyl)-2-phenylpiperidine scaffolds, reveal how specific substituents on the piperidine nitrogen modulate interactions with the receptor's lipophilic pocket (Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206). These interactions critically influence the bioactive conformation and affinity. Modeling suggests that N-methyl piperidines achieve optimal interactions, correlating with higher affinity, while N-H or N-tosyl groups lead to suboptimal binding geometries. This insight is vital for designing stereochemically defined analogs with improved target engagement [9]. Similarly, co-crystal structures of imidazo[1,5-a]pyridine carboxamides (e.g., 16 with GSK-3β, PDB 6Y9S) confirm the critical role of hydrogen bonding networks (e.g., hinge region binding: Asp133-CO, Val135-NH, Val135-CO) and the spatial orientation of substituents relative to key residues like Lys85. Subtle changes in stereochemistry disrupt these essential interactions, leading to significant potency drops [6].
Table 3: Stereochemical Challenges and Mitigation Strategies
Challenge Source | Specific Example/Impact | Mitigation Strategy | Outcome |
---|---|---|---|
Radical Acceptor Geometry | (Z)-vs. (E)-α,β-unsaturated esters/oximes in hept-6-enyl cyclizations [3] | Use (Z)-configured acceptors | Significantly improved diastereoselectivity in inherently low-selectivity reactions |
Protecting Group Conformation | Cyclic vs. acyclic acetals on carbohydrate tethers in N-glycoside formation [3] | Employ rigid cyclic protecting groups (e.g., benzylidene) | Enforced tether conformation leading to higher stereoselectivity |
Piperidine N-Substituent | N-Me vs. N-H vs. N-Ts in 4-(2-aminoethyl)piperidine σ₁ ligands [9] | Prefer N-methyl substitution | Optimal lipophilic pocket filling & binding pose, maximizing affinity (Ki ~ nM) |
Binding Site Complementarity | Orientation of isopropoxyl group in INDZ GSK-3β inhibitors relative to Lys85 [6] | Structure-based design guided by X-ray co-crystals (PDB 6Y9R) | Ensures crucial H-bond and water-mediated interactions for high potency |
Concluding Remarks
The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine and its derivatives leverages diverse methodologies, from classical hydrogenation and multi-step coupling to cutting-edge energy-assisted and catalytic techniques. While significant progress has been made in regioselective functionalization, particularly via palladium catalysis and emerging photoredox strategies, stereochemical control during cyclization and substituent installation remains a complex challenge. Success hinges on meticulous optimization of reaction parameters, strategic use of protecting groups, exploitation of acceptor geometry, and guidance from computational modeling and structural biology. Overcoming these synthetic hurdles is essential for producing enantiopure and diastereomerically defined hybrids necessary for rigorous structure-activity relationship studies and the development of targeted therapeutics exploiting this privileged scaffold. Future advancements will likely focus on asymmetric catalytic methods for direct stereocontrolled synthesis and further refinement of predictive modeling tools.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4